An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: Properties, Reactivity, and Synthetic Utility
An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: Properties, Reactivity, and Synthetic Utility
Introduction: A Highly Functionalized Tool for Complex Synthesis
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogens can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. 2-Bromo-4-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that presents itself as a versatile and powerful building block for researchers and drug development professionals.
Its structure, featuring three distinct halogen atoms (Bromine, Chlorine, and Fluorine) alongside a reactive aldehyde group on a benzene ring, offers multiple, orthogonal points for chemical modification. This guide provides an in-depth analysis of its chemical properties, predicted reactivity, and strategic applications, offering field-proven insights into its use in complex organic synthesis.
Core Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of reproducible science. The core properties of 2-Bromo-4-chloro-6-fluorobenzaldehyde are summarized below. It is important to note that while some physical data is derived from predictive models, the spectroscopic characteristics are based on established principles for this class of compounds.
| Property | Value | Source |
| CAS Number | 1433990-64-7 | [1] |
| Molecular Formula | C₇H₃BrClFO | Calculated |
| Molecular Weight | 237.45 g/mol | Calculated |
| Appearance | Off-white solid | [1] |
| Boiling Point | 256.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.779 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Insights:
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Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show a single aldehyde proton signal (typically δ 9.5-10.5 ppm) and two aromatic protons, each showing complex coupling patterns due to the influence of the adjacent fluorine and other halogens. ¹³C NMR will confirm the presence of the carbonyl carbon and the six distinct aromatic carbons. ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (approx. 1700-1720 cm⁻¹) and characteristic C-X (C-Br, C-Cl, C-F) and aromatic C-H stretches.[2]
Synthesis and Mechanistic Causality
While multiple synthetic routes may exist, a common and logical approach for halogenated benzaldehydes is the direct halogenation of a less substituted precursor. A well-established method for a similar compound involves the bromination of 4-fluorobenzaldehyde.[3][4]
The causality behind this choice lies in directing group effects. The aldehyde is a deactivating, meta-directing group, while fluorine is an activating, ortho-, para-directing group. The synthesis of our target molecule would require a more specialized starting material, likely 4-chloro-6-fluorobenzaldehyde, followed by a regioselective bromination.
Workflow for Synthesis via Electrophilic Bromination
Caption: Synthetic workflow for producing 2-Bromo-4-chloro-6-fluorobenzaldehyde.
Chemical Reactivity: A Multi-Functional Synthetic Platform
The true value of this reagent lies in the differential reactivity of its functional groups. Understanding this allows for precise and sequential chemical modifications.
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The Aldehyde: This group is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions). The significant electron-withdrawing character of the three halogen substituents enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.
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The Carbon-Bromine Bond: The C-Br bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[5] The reactivity of aryl halides in the crucial oxidative addition step for palladium catalysis follows the trend I > Br > Cl.[5] This makes the bromine atom the primary target for reactions like:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.
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Buchwald-Hartwig Amination: For forming C-N bonds with amines.
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Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes. This selective reactivity allows the researcher to build a complex scaffold from the C-Br position while leaving the C-Cl and C-F bonds intact for later-stage modifications or for their inherent electronic contributions.
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-
The Carbon-Chlorine and Carbon-Fluorine Bonds: While the C-Cl bond can be activated for cross-coupling with highly active catalyst systems, it is generally much less reactive than the C-Br bond.[5] The C-F bond is typically the most robust and is generally unreactive in cross-coupling, making it a stable structural element. The high electronegativity of fluorine and chlorine makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), though the steric crowding from the adjacent groups must be considered.
Strategic Application in Drug Discovery
The presence of fluorine is a well-established strategy in drug design to block metabolic soft spots, enhance binding affinity, and improve pharmacokinetic properties.[6] This building block allows for the direct introduction of a fluorinated and chlorinated phenyl ring, while the bromine and aldehyde handles provide the means to construct the rest of the target molecule. Its derivatives have potential applications in developing compounds with antibacterial, antitumor, and anti-inflammatory properties.[3]
Caption: Logical relationships between the functional groups of the reagent and its applications.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol illustrates a self-validating system for utilizing the C-Br bond, which is the most probable first step in a multi-step synthesis using this reagent. The choice of catalyst, base, and solvent is critical for achieving high yield and preventing side reactions.
Objective: To couple an aryl boronic acid to the 2-position of the benzaldehyde via the C-Br bond.
Materials:
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2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol solvent mixture (e.g., 3:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloro-6-fluorobenzaldehyde, the aryl boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed Toluene/Ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates reaction completion (usually 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As a halogenated aromatic aldehyde, this compound requires careful handling to ensure laboratory safety.
-
Hazard Classifications: Based on data for similar compounds, it should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[7]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
Conclusion
2-Bromo-4-chloro-6-fluorobenzaldehyde is more than just a chemical; it is a strategic tool for molecular design. Its densely packed and differentially reactive functional groups provide a robust platform for constructing complex molecular architectures. The ability to selectively address the C-Br bond for cross-coupling while retaining the aldehyde for subsequent modifications, all on a metabolically robust fluorinated and chlorinated ring, makes it an exceptionally valuable intermediate for researchers in drug discovery and advanced materials science. Proper understanding of its reactivity profile is the key to unlocking its full synthetic potential.
References
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2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
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Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]
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Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications. [Link]
-
2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Chemsrc. [Link]
- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2 Bromo 6 Fluorobenzaldehyde at ₹ 850/kg | Hyderabad. IndiaMART. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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